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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

characteristics of 1-heptoxy-4-nitrobenzene. Due to the limited availability of experimental data

for this specific compound, this guide leverages data from a homologous series of 1-alkoxy-4-

nitrobenzenes to provide well-founded estimations of its key properties. This document

includes a detailed, generalized experimental protocol for its synthesis via the Williamson ether

synthesis, predicted spectroscopic data with interpretations, and a summary of its core

physicochemical parameters. The information is presented to support research and

development activities where 1-heptoxy-4-nitrobenzene may be considered as a chemical

intermediate or a target molecule.

Introduction
1-Heptoxy-4-nitrobenzene is an aromatic ether derivative. Aromatic nitro compounds are a well-

established class of molecules with diverse applications in the chemical and pharmaceutical

industries, often serving as precursors for the synthesis of amines, which are crucial building

blocks for dyes, agrochemicals, and active pharmaceutical ingredients. The introduction of a

heptoxy group can significantly influence the molecule's lipophilicity, solubility, and potential

biological activity, making it a compound of interest in medicinal chemistry and materials

science. This guide aims to fill the existing data gap by providing a detailed profile of 1-heptoxy-

4-nitrobenzene.
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Physicochemical Properties
The physical properties of 1-heptoxy-4-nitrobenzene have been estimated based on the trends

observed in the homologous series of 1-alkoxy-4-nitrobenzenes. As the length of the alkyl

chain increases, a predictable effect on melting point, boiling point, and density is observed.
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CAS

Number
100-17-4 100-29-8 7244-77-1 7244-78-2

15440-98-

9

Not

Available

Molecular

Formula
C₇H₇NO₃ C₈H₉NO₃ C₉H₁₁NO₃ C₁₀H₁₃NO₃ C₁₂H₁₇NO₃ C₁₃H₁₉NO₃

Molecular

Weight (

g/mol )

153.14 167.16 181.19 195.22 223.27 237.29

Melting

Point (°C)
51-53 56-60 15 31 23-26 ~20-25

Boiling

Point (°C)
260 283 295-297 308

Not

Available
~320-330

Density

(g/cm³)
1.23 1.2 1.14 1.116

Not

Available
~1.09-1.11

Note: The estimated values for 1-heptoxy-4-nitrobenzene are derived from the trends observed

in the provided data for the homologous series. The melting point shows a less regular trend,

as is common with increasing alkyl chain length due to packing effects in the crystal lattice. The

boiling point and density, however, show a more consistent trend.
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The most common and efficient method for the synthesis of 1-heptoxy-4-nitrobenzene is the

Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an

alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) is reacted

with a 1-haloheptane (e.g., 1-bromoheptane or 1-iodoheptane).

General Experimental Protocol
Materials:

4-Nitrophenol

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

1-Bromoheptane (or 1-iodoheptane)

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

Diethyl ether or ethyl acetate for extraction

Brine solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 4-nitrophenol (1.0 eq.) in the chosen anhydrous solvent (e.g.,

DMF).

To this solution, add a slight excess of a base such as sodium hydroxide (1.1 eq.) or

potassium carbonate (1.5 eq.) to deprotonate the phenolic hydroxyl group and form the

sodium 4-nitrophenoxide in situ.

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the

phenoxide.

Etherification: Add 1-bromoheptane (1.1 eq.) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing water and extract the product

with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine to remove any

remaining DMF and inorganic salts.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of hexane and ethyl acetate as the eluent to yield pure 1-heptoxy-4-nitrobenzene.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Caption: Williamson ether synthesis workflow for 1-heptoxy-4-nitrobenzene.

Predicted Spectroscopic Data
The following spectroscopic data for 1-heptoxy-4-nitrobenzene is predicted based on the

analysis of its structural features and comparison with its shorter-chain analogs.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-heptoxy-4-nitrobenzene is expected to show characteristic signals

for the aromatic protons and the heptoxy chain.

Aromatic Protons: The aromatic region will display an AA'BB' system due to the para-

substitution. Two doublets are expected:

A doublet around δ 8.15-8.25 ppm corresponding to the two aromatic protons ortho to the

nitro group (deshielded).

A doublet around δ 6.90-7.00 ppm corresponding to the two aromatic protons ortho to the

heptoxy group (shielded).

Heptoxy Chain Protons:

A triplet around δ 4.00-4.10 ppm for the two protons of the methylene group directly

attached to the oxygen atom (-OCH₂-).

A multiplet (likely a quintet) around δ 1.75-1.85 ppm for the two protons of the second

methylene group (-OCH₂CH₂-).

A broad multiplet in the range of δ 1.20-1.50 ppm for the remaining eight protons of the

methylene groups in the middle of the chain.

A triplet around δ 0.85-0.95 ppm for the three protons of the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.
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Aromatic Carbons:

A signal around δ 164-165 ppm for the aromatic carbon attached to the oxygen atom (C-

O).

A signal around δ 141-142 ppm for the aromatic carbon attached to the nitro group (C-

NO₂).

A signal around δ 125-126 ppm for the two aromatic carbons ortho to the nitro group.

A signal around δ 114-115 ppm for the two aromatic carbons ortho to the heptoxy group.

Heptoxy Chain Carbons:

A signal around δ 68-70 ppm for the methylene carbon attached to the oxygen atom (-

OCH₂-).

Signals in the range of δ 22-32 ppm for the other methylene carbons in the chain. The

exact chemical shifts will vary slightly depending on their position.

A signal around δ 14 ppm for the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in

the molecule.

Aromatic C-H stretching: A weak to medium band around 3050-3150 cm⁻¹.

Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹.

Nitro Group (NO₂) stretching: Two strong and characteristic bands:

Asymmetric stretching around 1510-1530 cm⁻¹.

Symmetric stretching around 1340-1350 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the region of 1450-1600 cm⁻¹.
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C-O-C (Ether) stretching: A strong band around 1240-1260 cm⁻¹ (asymmetric stretch) and a

weaker band around 1020-1050 cm⁻¹ (symmetric stretch).

Aromatic C-H out-of-plane bending: A strong band around 840-860 cm⁻¹, characteristic of

1,4-disubstituted benzene rings.

Safety and Handling
As with all nitroaromatic compounds, 1-heptoxy-4-nitrobenzene should be handled with care in

a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn. Nitro compounds can be toxic and may

be absorbed through the skin. For detailed safety information, it is recommended to consult the

Safety Data Sheet (SDS) of a structurally similar compound, such as 1-butoxy-4-nitrobenzene,

until specific data for the heptoxy derivative becomes available.

Conclusion
This technical guide provides a detailed physicochemical profile of 1-heptoxy-4-nitrobenzene

based on extrapolated data from its homologous series. The provided information on its

synthesis, estimated physical properties, and predicted spectroscopic data serves as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development. The established trends and the generalized experimental protocol offer a solid

foundation for the synthesis and characterization of this and other related long-chain alkoxy-

nitrobenzene derivatives. Further experimental validation of these properties is encouraged to

build upon the foundational data presented herein.

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-
Heptoxy-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078959#physical-characteristics-of-1-heptoxy-4-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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